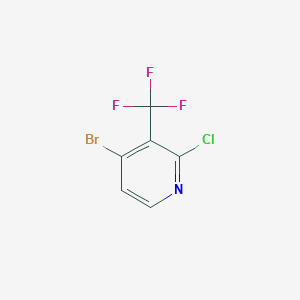
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Descripción general
Descripción
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It’s a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular formula is C6H3BrF3N .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It’s used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine are influenced by the presence of a fluorine atom and a pyridine in their structure . The compound has a molecular weight of 226.0 .Aplicaciones Científicas De Investigación
Agrochemical Industry
Summary of Application
Trifluoromethylpyridine (TFMP) derivatives, which include “4-Bromo-2-chloro-3-(trifluoromethyl)pyridine”, are used in the protection of crops from pests . The major use of TFMP derivatives is in the agrochemical industry . Methods of Application : The specific methods of application are not detailed in the sources, but it’s mentioned that TFMP derivatives are introduced into other molecules through different synthetic methods . Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Pharmaceutical Industry
Summary of Application
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval . Methods of Application : The specific methods of application are not detailed in the sources, but it’s mentioned that TFMP derivatives are introduced into other molecules through different synthetic methods . Results or Outcomes : Many candidates are currently undergoing clinical trials .
Synthesis of Metal-Organic Frameworks (MOFs)
Summary of Application
“4-Bromo-2-chloro-3-(trifluoromethyl)pyridine” is used in the synthesis of metal-organic frameworks (MOFs) . Methods of Application The specific methods of application are not detailed in the sources. Results or Outcomes The specific results or outcomes are not detailed in the sources.
Preparation of Pyrazolopyridines
Summary of Application
“4-Bromo-2-chloro-3-(trifluoromethyl)pyridine” is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases . Methods of Application The specific methods of application are not detailed in the sources. Results or Outcomes The specific results or outcomes are not detailed in the sources.
Preparation of (Trifluoromethyl)pyridyllithiums
Summary of Application
“4-Bromo-2-chloro-3-(trifluoromethyl)pyridine” is used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . Methods of Application The specific methods of application are not detailed in the sources. Results or Outcomes The specific results or outcomes are not detailed in the sources.
Preparation of Aminopyridines
Summary of Application
“4-Bromo-2-chloro-3-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . Methods of Application The specific methods of application are not detailed in the sources. Results or Outcomes The specific results or outcomes are not detailed in the sources.
Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls
Summary of Application
“4-Bromo-2-chloro-3-(trifluoromethyl)pyridine” is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . Methods of Application The specific methods of application are not detailed in the sources. Results or Outcomes The specific results or outcomes are not detailed in the sources.
Safety And Hazards
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is considered hazardous. It can cause skin and eye irritation and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection is recommended when handling this chemical .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-2-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSVFHYZDXBXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)
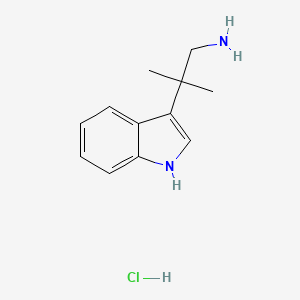
![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)

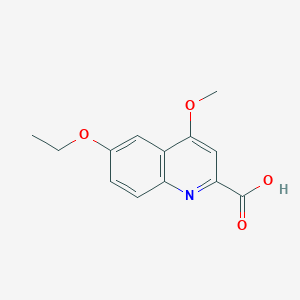
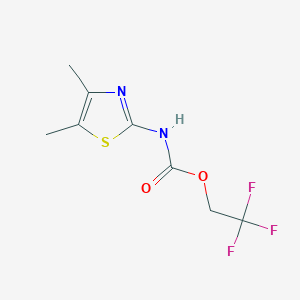
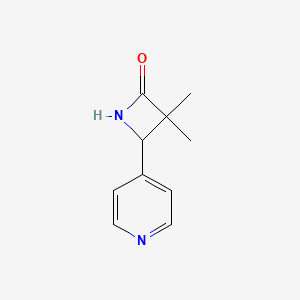
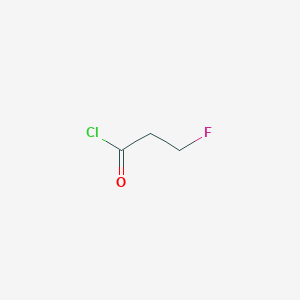
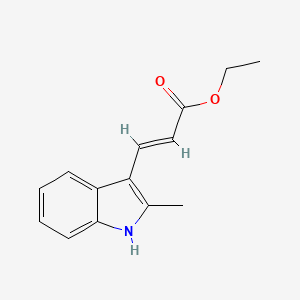
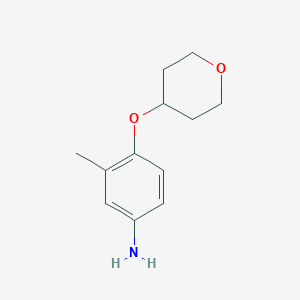

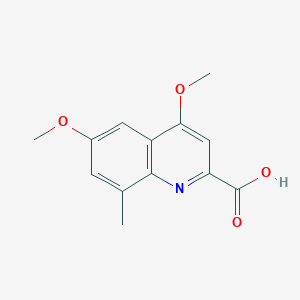
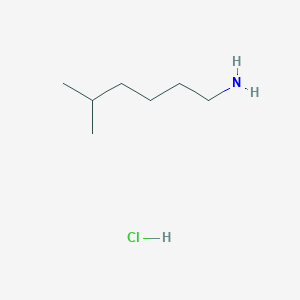
![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)